D-Valinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

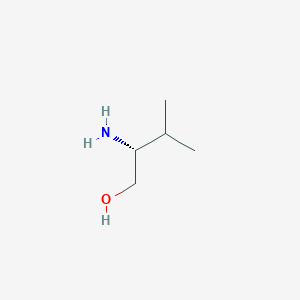

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426204 | |

| Record name | D-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4276-09-9 | |

| Record name | D-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanol, 2-amino-3-methyl-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-2-Amino-3-methyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/829QNS6ERZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Chiral Auxiliary: An In-depth Technical Guide to the Discovery and History of D-Valinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinol, the chiral amino alcohol derived from the non-proteinogenic amino acid D-valine, has emerged as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and building block has been pivotal in the stereoselective synthesis of a multitude of pharmaceutical agents and fine chemicals. This technical guide delves into the historical milestones of this compound's origins, from the early resolution of its parent amino acid to the development of efficient synthetic protocols. We will provide a comprehensive overview of the key chemical and biocatalytic methodologies for its preparation, complete with detailed experimental procedures and comparative quantitative data. Furthermore, this guide will illustrate the practical application of this compound in asymmetric synthesis and explore the biological implications of a significant downstream product, the potassium ionophore Valinomycin.

A Historical Perspective: The Path to Enantiomerically Pure this compound

The story of this compound is intrinsically linked to the broader history of amino acid chemistry and the challenge of resolving racemic mixtures. While this compound itself does not have a singular, dramatic "discovery" moment, its accessibility is a direct consequence of the pioneering work in separating stereoisomers.

A seminal moment in this field was the work of D.F. Holmes in 1934 , who reported on the resolution of DL-valine. This early work on separating the enantiomers of valine was a critical first step, as it provided the enantiomerically pure starting material, D-valine, necessary for the synthesis of this compound.

Following the successful resolution of D-valine, the logical next step was the reduction of its carboxylic acid moiety to the corresponding alcohol. The development of powerful reducing agents in the mid-20th century, most notably lithium aluminum hydride (LiAlH₄), provided the chemical tools necessary for this transformation. While a specific first synthesis of this compound is not prominently documented, the methods for reducing amino acids to their corresponding amino alcohols became well-established, and the synthesis of this compound would have followed these general procedures.

Synthesis of this compound: A Comparative Analysis of Methodologies

The preparation of enantiomerically pure this compound can be broadly categorized into two main approaches: chemical synthesis via the reduction of D-valine and biocatalytic synthesis.

Chemical Synthesis: The Reduction of D-Valine

The most common and historically significant method for synthesizing this compound is the reduction of D-valine.

2.1.1. Lithium Aluminum Hydride (LiAlH₄) Reduction

This classic method offers high yields and is applicable to a wide range of amino acids.

-

Experimental Protocol:

-

Apparatus: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is assembled.

-

Reaction Setup: The flask is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of D-Valine: D-valine (1.0 equivalent) is added portion-wise to the stirred suspension at 0 °C. Caution is advised as the reaction is exothermic and produces hydrogen gas.

-

Reaction: The reaction mixture is then heated to reflux and maintained for 12-16 hours to ensure complete reduction.

-

Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is removed by filtration.

-

Purification: The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield a colorless oil or a low-melting solid.

-

2.1.2. Sodium Borohydride and Iodine (NaBH₄/I₂) Reduction

This method provides a milder and often more selective alternative to LiAlH₄.

-

Experimental Protocol:

-

Reaction Setup: To a stirred solution of D-valine (1.0 equivalent) in anhydrous THF at 0 °C, sodium borohydride (3.0 equivalents) is added.

-

Addition of Iodine: A solution of iodine (1.0 equivalent) in THF is added dropwise to the mixture.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 18-24 hours.

-

Workup: The reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with an aqueous solution of sodium hydroxide.

-

Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude product is purified by vacuum distillation or recrystallization.

-

Biocatalytic Synthesis: The Transaminase Approach

Modern advancements in biotechnology have led to the development of highly efficient and stereoselective enzymatic methods for the synthesis of chiral amines and amino alcohols.

-

Methodology: ω-Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. For the synthesis of this compound, a prochiral hydroxy ketone precursor is converted to the corresponding chiral amino alcohol with high enantiomeric excess.

-

Experimental Protocol (General):

-

Reaction Mixture: A buffered aqueous solution is prepared containing the hydroxy ketone precursor, a suitable amine donor (e.g., isopropylamine), pyridoxal 5'-phosphate (PLP) as a cofactor, and the selected ω-transaminase.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) and pH for a specified period (e.g., 24-48 hours).

-

Workup and Purification: After the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration). The product is then extracted from the aqueous phase using an organic solvent. The organic extracts are dried, concentrated, and the this compound is purified, often by chromatography.

-

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |

| LiAlH₄ Reduction | D-Valine | LiAlH₄, THF | 70-85% | >99% | High yield, well-established | Highly reactive and hazardous reagent |

| NaBH₄/I₂ Reduction | D-Valine | NaBH₄, I₂, THF | 65-80% | >99% | Milder conditions, better selectivity | Longer reaction times |

| Biocatalytic (ω-Transaminase) | Prochiral hydroxy ketone | ω-Transaminase, amine donor | >90% | >99% | High stereoselectivity, green chemistry | Enzyme cost and stability can be a factor |

Applications of this compound in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary or a building block in the synthesis of enantiomerically pure molecules.

Synthesis of Chiral Oxazoline Ligands

A prominent use of this compound is in the preparation of chiral oxazoline ligands, which are widely employed in asymmetric catalysis.

Diagram 1: Synthesis of a Chiral Oxazoline from this compound

This workflow illustrates the straightforward conversion of this compound into a valuable chiral ligand for asymmetric metal catalysis.

Biological Significance of a this compound-Derived Natural Product: Valinomycin

While this compound itself is not known to be directly involved in biological signaling pathways, its precursor, D-valine, is a key component of the naturally occurring cyclodepsipeptide antibiotic, Valinomycin . The mechanism of action of Valinomycin provides a compelling example of how a D-valine-derived molecule can exert a powerful biological effect.

Valinomycin functions as a highly selective potassium ionophore. It can encapsulate a potassium ion within its three-dimensional structure, shielding its charge and allowing it to be transported across lipid bilayers, such as cell membranes.

Diagram 2: Mechanism of Action of Valinomycin

This transport of potassium ions down its concentration gradient disrupts the vital electrochemical potential across the cell membrane, leading to a cascade of events that can ultimately result in cell death. This makes Valinomycin a potent antimicrobial and cytotoxic agent.

Conclusion

From its origins in the early challenges of stereoisomer separation to its current status as an indispensable tool in asymmetric synthesis, this compound exemplifies the profound impact of chirality in the chemical and pharmaceutical sciences. The development of robust and efficient synthetic methods, both chemical and biocatalytic, has made this valuable chiral building block readily accessible. Its application in the synthesis of chiral ligands and as a precursor to biologically active molecules like Valinomycin underscores its continued importance in both academic research and industrial drug development. The ongoing exploration of new synthetic methodologies and applications will undoubtedly continue to expand the legacy of this compound in the years to come.

D-Valinol: A Technical Overview of its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of D-Valinol, a significant chiral building block in pharmaceutical synthesis. The document details its molecular formula and weight, outlines the standard experimental protocols for their determination, and presents a typical synthetic workflow.

Core Physicochemical Properties of this compound

This compound, systematically named (2R)-2-amino-3-methylbutan-1-ol, is an amino alcohol derived from the natural amino acid D-valine.[1] Its chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[1][2] The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | |

| Exact Mass | 103.099714038 Da | |

| CAS Registry Number | 4276-09-9 | |

| Appearance | White to light yellow solid or liquid | |

| IUPAC Name | (2R)-2-amino-3-methylbutan-1-ol |

Experimental Protocols for Structural Characterization

The determination of the molecular formula and weight of a compound like this compound is fundamental to its characterization. This is typically achieved through a combination of elemental analysis and mass spectrometry, supported by spectroscopic methods for structural confirmation.

Determination of Molecular Formula: Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This information is crucial for calculating the empirical formula of the compound.

Methodology:

-

Combustion Analysis: A precisely weighed sample of this compound is subjected to high-temperature combustion in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.

-

Detection and Quantification: The gaseous products are passed through a series of detectors. Typically, infrared spectroscopy is used to quantify CO₂ and H₂O, while thermal conductivity is used to measure N₂.

-

Calculation of Empirical Formula: The mass of each element is calculated from the masses of the combustion products. These masses are then converted to moles. The mole ratio of the elements is simplified to the smallest whole numbers to yield the empirical formula.

-

Determination of Molecular Formula: The molecular formula is determined by comparing the mass of the empirical formula with the molecular weight obtained from mass spectrometry. The molecular formula will be an integer multiple of the empirical formula.

Determination of Molecular Weight: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which helps in confirming the molecular formula.

Methodology:

-

Ionization: A dilute sample of this compound is introduced into the mass spectrometer where it is ionized. Common ionization techniques for small molecules like this compound include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion (M+), from which the molecular weight is determined. For amino alcohols, characteristic fragmentation patterns, such as α-cleavage (breaking the bond adjacent to the carbon bearing the hydroxyl group) and the loss of water, can also be observed, providing further structural confirmation.

Synthesis of this compound

This compound is commonly synthesized by the reduction of the carboxylic acid group of its parent amino acid, D-valine. A standard and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). The general workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of this compound from D-Valine.

References

A Technical Guide to the Chirality and Absolute Configuration of D-Valinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinol, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in determining the biological activity and efficacy of the final products. This technical guide provides an in-depth analysis of the chirality and absolute configuration of this compound. It details the assignment of its absolute configuration using the Cahn-Ingold-Prelog (CIP) rules, outlines experimental protocols for its enantioselective synthesis, and describes methods for the experimental determination of its absolute configuration. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important chiral molecule.

Introduction

This compound, systematically named (2R)-2-amino-3-methyl-1-butanol, is the enantiomer of L-Valinol. The "D" designation historically refers to its relationship to D-glyceraldehyde. However, the unambiguous descriptor of its three-dimensional arrangement of atoms is the (R/S) nomenclature based on the Cahn-Ingold-Prelog (CIP) priority rules. The precise control and confirmation of its stereochemistry are paramount in its applications, particularly in the pharmaceutical industry where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical and Chiroptical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its identification, characterization, and quality control.

| Property | Value | Reference(s) |

| Systematic Name | (2R)-2-amino-3-methylbutan-1-ol | [1] |

| Synonyms | (R)-(-)-2-Amino-3-methyl-1-butanol, D-2-Amino-3-methyl-1-butanol | [1] |

| CAS Number | 4276-09-9 | [1] |

| Molecular Formula | C5H13NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Melting Point | 29-31 °C | |

| Boiling Point | 63–65 °C at 0.9 mmHg | |

| Optical Rotation [α]D20 | -14.6° (neat) |

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the stereocenter in this compound is designated as (R). This is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules.

Step-by-Step Assignment of the Absolute Configuration of this compound

-

Identify the Chiral Center: The chiral center in this compound is the carbon atom bonded to the amino group (-NH2), the hydroxymethyl group (-CH2OH), the isopropyl group (-CH(CH3)2), and a hydrogen atom (-H).

-

Assign Priorities to the Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

-

Priority 1: The Nitrogen atom of the amino group (-NH2) has the highest atomic number (Z=7).

-

Priority 2: The Carbon atom of the hydroxymethyl group (-CH2OH) is attached to an Oxygen atom (Z=8), giving it a higher priority than the isopropyl group's carbon, which is attached to other carbons.

-

Priority 3: The Carbon atom of the isopropyl group (-CH(CH3)2) is attached to two other carbon atoms.

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer (represented by a dashed bond).

-

Determine the Direction of Decreasing Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is clockwise.

-

Assign the Configuration: A clockwise direction corresponds to an (R) configuration.

Experimental Protocols

Enantioselective Synthesis of this compound

Enantiomerically pure this compound is commonly synthesized by the reduction of the corresponding amino acid, D-valine. The following protocol is adapted from a procedure for the synthesis of L-valinol and is applicable to the synthesis of this compound.

Reaction Scheme:

Materials:

-

D-Valine

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

15% aqueous Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na2SO4)

-

Nitrogen gas

-

Ice bath

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

LAH Suspension: A suspension of lithium aluminum hydride (1.5 molar equivalents relative to D-valine) in anhydrous THF is prepared in the reaction flask.

-

Addition of D-Valine: The mixture is cooled to 10°C in an ice bath. D-valine (1.0 molar equivalent) is added in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.

-

Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours under a nitrogen atmosphere.

-

Quenching: The reaction mixture is cooled to 10°C in an ice bath and diluted with ethyl ether. The reaction is carefully quenched by the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. Caution: The quenching of LiAlH4 is highly exothermic and produces hydrogen gas. This step must be performed with extreme care in a well-ventilated fume hood.

-

Work-up: The resulting white precipitate is removed by filtration. The filter cake is washed with ethyl ether.

-

Extraction and Drying: The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation to yield a clear liquid or a low-melting solid.

Experimental Determination of Absolute Configuration by Mosher's Method

Mosher's method is a reliable NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.

Workflow:

Protocol:

-

Esterification:

-

Divide the this compound sample into two portions.

-

React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or triethylamine) to form the (R)-MTPA ester.

-

React the second portion with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) under the same conditions to form the (S)-MTPA ester.

-

Purify both diastereomeric esters by chromatography.

-

-

¹H NMR Spectroscopy:

-

Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl3).

-

Carefully assign the proton signals for the substituents attached to the stereocenter.

-

-

Data Analysis:

-

Calculate the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δS - δR.

-

Based on the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values.

-

By analyzing the signs of the Δδ values for the protons of the isopropyl and hydroxymethyl groups, the absolute configuration of the original this compound can be deduced. For an (R)-alcohol, the protons on the right side of the Fischer projection will have a positive Δδ, and those on the left will have a negative Δδ.

-

Other Experimental Techniques for Absolute Configuration Determination

While Mosher's method is a powerful tool, other techniques can also be employed to determine the absolute configuration of this compound.

-

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared to a known standard or to theoretical calculations to determine the absolute configuration.

Conclusion

The (R) absolute configuration of this compound is a fundamental aspect of its chemical identity, profoundly influencing its utility in asymmetric synthesis and drug development. The Cahn-Ingold-Prelog rules provide a systematic method for its assignment. Enantioselective synthesis, typically through the reduction of D-valine, allows for its preparation with high optical purity. The absolute configuration can be unequivocally determined through experimental techniques such as X-ray crystallography and circular dichroism, with Mosher's method offering a reliable NMR-based alternative. A thorough understanding and application of these principles and protocols are essential for any scientist working with this versatile chiral building block.

References

D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valinol, a chiral amino alcohol, has emerged as a important building block in the field of asymmetric synthesis. Its rigid stereochemical configuration makes it an invaluable tool for the stereocontrolled synthesis of complex molecules, particularly in the development of pharmaceuticals. This technical guide provides an in-depth exploration of the stereochemistry of this compound and its profound significance as a chiral auxiliary and synthetic precursor. We will delve into its synthesis, applications in key asymmetric reactions with supporting quantitative data, and detailed experimental protocols.

Stereochemistry of this compound

This compound, systematically named (2R)-2-amino-3-methylbutan-1-ol, is the enantiomer of the more commonly available L-Valinol, which is derived from the natural amino acid L-valine.[1] The stereochemical integrity of this compound is central to its function in asymmetric synthesis.

Absolute Configuration: The single stereocenter at the second carbon atom possesses an (R) configuration. This specific three-dimensional arrangement of the amino, isopropyl, and hydroxymethyl groups is the foundation of its ability to induce chirality in other molecules.

Physicochemical Properties:

-

Molecular Formula: C₅H₁₃NO[2]

-

Molecular Weight: 103.16 g/mol [2]

-

Appearance: White crystalline solid or colorless to pale yellow liquid[2]

-

Melting Point: 35-36 °C[2]

-

Boiling Point: 189-190 °C

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. Two primary routes are commonly employed: chemical reduction of D-valine and biocatalytic synthesis.

Chemical Synthesis from D-Valine

A widely used method involves the reduction of the carboxylic acid functionality of D-valine.

Experimental Protocol: Reduction of D-Valine with Lithium Aluminum Hydride (LiAlH₄)

-

Materials: D-Valine, Lithium Aluminum Hydride (LiAlH₄), dry Tetrahydrofuran (THF), Diethyl ether, Sodium Hydroxide (NaOH) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

A suspension of LiAlH₄ in dry THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

D-Valine is added portion-wise to the cooled suspension. Caution: Hydrogen gas is evolved.

-

The reaction mixture is refluxed to ensure complete reduction.

-

After cooling, the reaction is carefully quenched by the sequential addition of water, aqueous NaOH solution, and then more water.

-

The resulting precipitate is filtered off, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation to yield a colorless liquid or a low-melting solid.

-

Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of this compound. ω-Transaminases are particularly effective for this transformation.

Workflow for Biocatalytic Synthesis of this compound:

References

(R)-(-)-2-Amino-3-methyl-1-butanol properties

An In-depth Technical Guide to (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, synthesis, and applications of (R)-(-)-2-Amino-3-methyl-1-butanol, a chiral amino alcohol commonly known as this compound. This versatile compound serves as a critical building block in asymmetric synthesis and holds significant potential in pharmaceutical development.

Core Physicochemical Properties

(R)-(-)-2-Amino-3-methyl-1-butanol is the enantiomer of the more common L-Valinol and is derived from the amino acid D-valine. Its chirality makes it a valuable tool in stereoselective synthesis.

| Property | Value | References |

| Molecular Formula | C₅H₁₃NO | [1][2][3] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Appearance | White to light yellow low melting crystals or crystalline mass | |

| Melting Point | 31.5-36 °C | |

| Boiling Point | 189-190 °C (at 760 mmHg); 75-77 °C (at 8 mmHg) | |

| Density | ~0.93 g/mL | |

| Optical Rotation ([α]20/D) | -16° (c=10 in ethanol) | |

| Solubility | Very soluble in water. Soluble in ethanol and most organic solvents. | |

| CAS Number | 4276-09-9 |

Synthesis of (R)-(-)-2-Amino-3-methyl-1-butanol

The synthesis of enantiomerically pure (R)-(-)-2-Amino-3-methyl-1-butanol is crucial for its application in asymmetric synthesis. Two primary methods are highlighted here: chemical reduction of D-valine and biocatalytic transamination.

Chemical Reduction of D-Valine with Lithium Aluminum Hydride (LiAlH₄)

This is a common and effective method for the synthesis of this compound from D-valine. The following protocol is adapted from a procedure for the synthesis of L-Valinol.

Experimental Protocol:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of D-Valine: The reaction vessel is cooled in an ice bath, and D-valine (1.0 equivalent) is added portion-wise to control the vigorous evolution of hydrogen gas.

-

Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is brought to reflux and maintained for approximately 16 hours.

-

Quenching: The reaction is cooled again in an ice bath, and the excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

Workup: The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (R)-(-)-2-Amino-3-methyl-1-butanol.

Biocatalytic Synthesis using ω-Transaminases

A greener alternative to chemical reduction is the use of ω-transaminases for the asymmetric synthesis of this compound from a prochiral hydroxy ketone. This method offers high enantioselectivity and conversion rates under milder reaction conditions.

Experimental Protocol:

-

Enzyme and Substrate Preparation: An appropriate (R)-selective ω-transaminase is prepared, often in the form of a whole-cell biocatalyst or as a purified enzyme. The prochiral substrate, 1-hydroxy-3-methyl-2-butanone, and an amine donor (e.g., 2-propylamine) are dissolved in a suitable buffer (e.g., phosphate buffer) or an organic solvent like methyl tert-butyl ether (MTBE).

-

Biocatalytic Reaction: The enzyme preparation is added to the substrate solution. The reaction mixture is incubated at a controlled temperature with gentle agitation.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.

-

Workup and Purification: Once the reaction reaches completion, the enzyme is removed (e.g., by centrifugation for whole-cell catalysts). The product is then extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the resulting (R)-(-)-2-Amino-3-methyl-1-butanol can be further purified if necessary.

Applications in Drug Development and Asymmetric Synthesis

The primary application of (R)-(-)-2-Amino-3-methyl-1-butanol is as a chiral building block and a precursor to chiral auxiliaries and ligands for asymmetric catalysis.

Synthesis of Chiral Oxazolines

This compound is frequently used to synthesize chiral oxazoline ligands. These ligands are instrumental in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, cyclopropanations, and conjugate additions. The synthesis of these oxazolines typically involves the condensation of this compound with a nitrile or a carboxylic acid derivative. A microwave-assisted protocol has been developed for a more efficient synthesis.

Role in Pharmaceutical Synthesis

As a chiral intermediate, this compound is valuable in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its incorporation into a drug molecule can significantly influence the drug's efficacy and safety by ensuring the correct stereochemistry for interaction with biological targets. While specific drug synthesis pathways involving this compound are often proprietary, its role as a chiral building block is well-established in the pharmaceutical industry.

Conclusion

(R)-(-)-2-Amino-3-methyl-1-butanol is a key chiral molecule with significant applications in asymmetric synthesis and by extension, in the development of new pharmaceuticals. The availability of robust synthetic methods, both chemical and biocatalytic, ensures its accessibility for research and industrial applications. The continued exploration of its use in creating novel chiral ligands and intermediates will undoubtedly contribute to advancements in stereoselective chemistry and drug discovery.

References

Spectroscopic Analysis of D-Valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for D-Valinol, a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. As this compound and its enantiomer, L-Valinol, exhibit identical NMR and IR spectra, data from L-Valinol is also considered representative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | dd | 1H | -CH₂OH (diastereotopic proton a) |

| ~3.25 | dd | 1H | -CH₂OH (diastereotopic proton b) |

| ~2.60 | m | 1H | -CH(NH₂) |

| ~1.70 | m | 1H | -CH(CH₃)₂ |

| ~2.10 | br s | 3H | -NH₂ and -OH (exchangeable protons) |

| 0.95 | d | 3H | -CH(CH₃)₂ (diastereotopic methyl a) |

| 0.88 | d | 3H | -CH(CH₃)₂ (diastereotopic methyl b) |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~65.5 | -CH₂OH |

| ~58.0 | -CH(NH₂) |

| ~31.0 | -CH(CH₃)₂ |

| ~19.5 | -CH(CH₃)₂ (a) |

| ~18.0 | -CH(CH₃)₂ (b) |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 2960-2850 | Strong | C-H stretching (aliphatic) |

| 1590 | Medium | N-H bending (scissoring) |

| 1470 | Medium | C-H bending |

| 1050 | Strong | C-O stretching (primary alcohol) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for this compound (GC-MS, Electron Ionization) [1]

| m/z | Relative Intensity | Proposed Fragment |

| 103 | Low | [M]⁺ (Molecular Ion) |

| 72 | High (Base Peak) | [M - CH₂OH]⁺ |

| 60 | Medium | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 55 | Medium | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of neat (liquid or molten) this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction (Gas Chromatography - GC):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature program to separate the analyte.

-

-

Ionization (Electron Ionization - EI):

-

The analyte is bombarded with a high-energy electron beam (typically 70 eV) as it elutes from the GC column.

-

This causes ionization and fragmentation of the this compound molecules.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a this compound sample.

Mass Spectrometry Fragmentation of this compound

The primary fragmentation pathway of this compound upon electron ionization is depicted below.

References

A Comprehensive Technical Guide to the Solubility of D-Valinol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Valinol

This compound, with the chemical formula C₅H₁₃NO, is a chiral compound derived from the amino acid D-valine. Its structure, featuring both an amino and a hydroxyl group, imparts a polar character, influencing its solubility in different media. It is recognized as a valuable building block in asymmetric synthesis, often utilized as a chiral auxiliary or in the preparation of chiral ligands for catalysis. The physical properties of this compound are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol [1] |

| Appearance | White to light yellow low melting crystals or crystalline mass |

| Melting Point | 31.5-33.0 °C |

| Boiling Point | 189-190 °C |

| Solubility in Water | Very soluble[2] |

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in a liquid solvent is typically determined by creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute. Several robust methods can be employed for this purpose.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility.[3][4][5] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Experimental Workflow:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can take several hours.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of this compound).

-

Mass Determination: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or grams of solute per 100 g of solvent.

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the gravimetric method.

Spectroscopic Method (UV-Vis)

For compounds that possess a chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining concentration. This compound itself does not have a strong chromophore in the standard UV-Vis range. However, it can be derivatized with a UV-active agent to enable this method. A more direct approach for amino alcohols might involve complexation or the use of specific reagents that react to form a colored product.

Experimental Protocol Outline:

-

Calibration Curve: A series of standard solutions of the this compound derivative with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A known volume of the clear, saturated solution is withdrawn and diluted with the solvent to a concentration that falls within the range of the calibration curve. The derivatization reaction is then performed under the same conditions as the standards.

-

Absorbance Measurement: The absorbance of the diluted and derivatized sample is measured at λmax.

-

Concentration Determination: The concentration of the this compound derivative in the diluted sample is determined from the calibration curve. The concentration of this compound in the original saturated solution is then calculated by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for determining the solubility of compounds with high accuracy and precision, especially when dealing with complex mixtures or low solubility.

Experimental Protocol Outline:

-

Method Development: An appropriate HPLC method is developed, which includes selecting a suitable column, mobile phase, and detector (e.g., UV, RI, or ELSD).

-

Calibration: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A known volume of the clear, saturated solution is withdrawn and diluted with the mobile phase to a concentration that is within the linear range of the calibration curve. The sample is then filtered through a syringe filter (e.g., 0.22 µm) before injection.

-

Analysis: The prepared sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: As a polar molecule, this compound is expected to be more soluble in polar solvents (e.g., alcohols like methanol and ethanol) and less soluble in nonpolar solvents (e.g., hydrocarbons like hexane).

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Data Presentation

When reporting the solubility of this compound, it is essential to present the data in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 2: Template for Reporting this compound Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| Methanol | 25 | [Experimental Value] | Gravimetric |

| Ethanol | 25 | [Experimental Value] | HPLC |

| Isopropanol | 25 | [Experimental Value] | Gravimetric |

| Acetone | 25 | [Experimental Value] | HPLC |

| Ethyl Acetate | 25 | [Experimental Value] | Gravimetric |

| Dichloromethane | 25 | [Experimental Value] | HPLC |

| Toluene | 25 | [Experimental Value] | Gravimetric |

| Tetrahydrofuran | 25 | [Experimental Value] | HPLC |

Conclusion

While specific quantitative solubility data for this compound in a wide array of common organic solvents is not extensively documented, established analytical methods provide a clear pathway for its determination. The choice of method—gravimetric, spectroscopic, or chromatographic—will depend on the available equipment, the required accuracy, and the specific properties of the solvent system. By following the detailed protocols outlined in this guide, researchers and drug development professionals can accurately determine the solubility of this compound, enabling its efficient and effective application in their work.

References

D-Valinol: A Comprehensive Technical Guide to Safety, Handling, and Toxicological Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Valinol, a chiral amino alcohol derived from the amino acid D-valine, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and chiral auxiliaries.[1][2] Its utility in creating enantiomerically pure compounds makes it a valuable reagent in drug discovery and development.[1][2] This guide provides an in-depth overview of the safety, handling, and toxicological properties of this compound, compiled from safety data sheets and established testing guidelines, to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for designing safe experimental and storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C5H13NO | [3] |

| Molecular Weight | 103.16 g/mol | |

| CAS Number | 4276-09-9 | |

| Appearance | Off-white to white crystals or colorless to pale yellow transparent liquid. | |

| Melting Point | 30 - 36 °C / 86 - 96.8 °F | |

| Boiling Point | 189 - 190 °C / 372.2 - 374 °F | |

| Purity | ≥ 98% | |

| Synonyms | (R)-2-Amino-3-methyl-1-butanol, D-Val-ol |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

| Hazard Classification | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory irritation. |

| Flammable liquids | Combustible liquid | Warning | Combustible liquid. |

Emergency Overview: this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. It is also noted to be air sensitive.

Toxicological Information

Acute Toxicity

An acute toxicity estimate for oral exposure has been reported as 2,500 mg/kg. The likely experimental protocol for determining this would be the OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocol: OECD Guideline 423 - Acute Oral Toxicity (Acute Toxic Class Method)

This method involves a stepwise procedure with the use of a limited number of animals.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a further 3 animals with the same dose, or dosing of a further 3 animals at the next higher or lower dose level.

-

Animal Species: Typically, rats are used.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels: The method uses defined doses of 5, 50, 300, and 2000 mg/kg body weight.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

Skin Irritation

This compound is classified as causing skin irritation. The standard method for this determination is the OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

Experimental Protocol: OECD Guideline 404 - Acute Dermal Irritation/Corrosion

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied to a small area of the skin of an experimental animal under a gauze patch.

-

Animal Species: The albino rabbit is the preferred species.

-

Procedure: A single dose of 0.5 g of the solid substance is applied to the skin and covered with a patch for 4 hours. After the exposure period, the patch and residual test substance are removed.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.

Eye Irritation

This compound is classified as causing serious eye irritation. The standard method for this determination is the OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Experimental Protocol: OECD Guideline 405 - Acute Eye Irritation/Corrosion

This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the untreated eye serving as a control.

-

Animal Species: Healthy, adult albino rabbits are typically used.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the lower conjunctival sac. The eyelids are then gently held together for about one second.

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to evaluate the reversibility of any observed effects.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A lab coat, gloves, and safety glasses are recommended.

-

Ventilation: Use only outdoors or in a well-ventilated area. Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.

-

Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

-

General Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Avoid dust formation. Keep away from open flames, hot surfaces, and sources of ignition.

Storage Conditions:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Temperature: Keep refrigerated. Store at 0-8 °C. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

Special Conditions: Store under an inert atmosphere as the material is air sensitive.

References

A Technical Guide to the Commercial Sourcing and Purity of D-Valinol for Researchers and Drug Development Professionals

Introduction: D-Valinol, a chiral amino alcohol, serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and as a ligand in asymmetric catalysis. Its stereochemical integrity and overall purity are paramount to ensuring the efficacy and safety of the final products. This technical guide provides an in-depth overview of the commercial sources of this compound, typical purity levels, potential impurities, and the analytical methodologies required for its comprehensive quality assessment.

Commercial Sources and Purity of this compound

This compound is readily available from a multitude of chemical suppliers, catering to various scales of research and development, from laboratory research to bulk manufacturing. The purity of commercially available this compound is generally high, with most suppliers offering grades of ≥98%. For more demanding applications, such as in the synthesis of active pharmaceutical ingredients (APIs), higher purity grades are also available. Below is a summary of prominent commercial suppliers and their stated purity levels.

| Supplier | Stated Purity | Analytical Method(s) Cited |

| Sigma-Aldrich | ≥98% | Non-aqueous acid-base Titration, Silylated GC |

| MedchemExpress | 99.67% | Not specified |

| Chem-Impex | ≥99% | GC |

| TCI Chemicals | >98.0% | GC |

| Thermo Scientific | 98% | Not specified |

| Biosynth | Not specified | Not specified |

| Advent Chembio | 98% | Not specified |

| Simson Pharma | High Quality | Certificate of Analysis provided |

| Nordmann | High Quality | Not specified |

It is crucial for researchers and drug development professionals to request and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to ascertain the specific purity and impurity profile.

Potential Impurities in Commercial this compound

The impurity profile of commercially sourced this compound can be influenced by the synthetic route employed and the subsequent purification processes. A common method for synthesizing this compound involves the reduction of the carboxylic acid group of D-valine.[1] This process can introduce several types of impurities:

-

Chiral Impurities: The most critical impurity is the L-enantiomer, L-Valinol. The presence of the undesired enantiomer can have significant consequences in stereospecific syntheses and the pharmacological activity of the final compound.

-

Process-Related Impurities:

-

Residual Starting Material: Unreacted D-Valine may be present in the final product.

-

By-products: Side reactions during the reduction process can lead to the formation of various by-products.

-

Reagent Residues: Traces of reducing agents or other reagents used in the synthesis may remain.

-

-

Residual Solvents: Solvents utilized during the synthesis and purification steps (e.g., ethanol, methanol, ethyl acetate) can be present in the final product.

-

Water Content: this compound is hygroscopic and can absorb moisture from the atmosphere.

Experimental Protocols for Purity Assessment

A comprehensive evaluation of this compound purity necessitates the use of multiple analytical techniques to address both chemical and chiral purity.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric purity is of utmost importance. A common approach involves pre-column derivatization to introduce a chromophore, followed by separation on a chiral stationary phase. The following protocol is adapted from methods developed for the chiral separation of valine and is applicable to valinol.[2]

Methodology:

-

Derivatization Reagent Preparation: Prepare a fresh solution of o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., dilute acid).

-

Prepare a standard solution of L-Valinol for peak identification and system suitability.

-

Mix a small aliquot of the sample solution with the OPA/thiol reagent and allow the reaction to proceed to completion to form the fluorescent isoindole derivatives.

-

-

HPLC Conditions:

-

Column: A chiral stationary phase column, such as a Chiralcel OD-H or a similar column designed for enantiomeric separations of amino compounds.

-

Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for baseline separation of the D- and L-Valinol derivatives.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: Fluorescence detection is preferred for high sensitivity of the OPA derivatives.

-

Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducible chromatography.

-

-

Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the L-Valinol derivative relative to the total peak area of both enantiomers.

Achiral Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic performance.

Methodology:

-

Derivatization:

-

Dry a known amount of the this compound sample under a stream of inert gas (e.g., nitrogen).

-

Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture to ensure complete derivatization of the amine and hydroxyl groups.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities by their mass spectra, and in selected ion monitoring (SIM) mode for quantification of known impurities.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and quantified using appropriate standards.

Visualization of Key Processes

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the commercial synthesis and purification of this compound.

Caption: Commercial Synthesis and Purification Workflow for this compound.

Logical Workflow for Supplier Selection

The selection of a suitable commercial source for this compound requires a systematic approach to ensure the material meets the specific needs of the research or development project.

Caption: Logical Workflow for Selecting a Commercial this compound Supplier.

For researchers and professionals in drug development, a thorough understanding of the commercial landscape and purity considerations for this compound is essential. While high-purity this compound is commercially accessible, careful supplier selection, diligent review of analytical documentation, and robust in-house quality control are critical practices. The implementation of appropriate analytical methodologies, such as chiral HPLC and GC-MS, will ensure the quality and consistency of this vital chiral building block, ultimately contributing to the success of research and the development of safe and effective pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: D-Valinol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Valinol as a chiral auxiliary in asymmetric synthesis. This compound, a readily available chiral amino alcohol, serves as a versatile and effective chiral auxiliary, primarily through its conversion to a chiral oxazolidinone. This auxiliary is instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, including enolate alkylation and aldol reactions, which are fundamental transformations in the synthesis of complex chiral molecules and active pharmaceutical ingredients.[1][2]

Overview of this compound as a Chiral Auxiliary

This compound is a chiral building block derived from the naturally occurring amino acid D-valine.[3] Its primary application as a chiral auxiliary involves its incorporation into a substrate molecule to direct the stereoselective formation of new chiral centers. The most common strategy is the formation of an (R)-4-isopropyl-2-oxazolidinone ring system. The bulky isopropyl group effectively shields one face of the reactive intermediate, forcing the approach of electrophiles or other reagents from the less sterically hindered face, thus leading to high diastereoselectivity.[2][4] Following the desired transformation, the auxiliary can be cleanly removed and potentially recycled.

Logical Workflow for Employing this compound Chiral Auxiliary

Caption: General workflow for using this compound-derived chiral auxiliary.

Key Applications and Quantitative Data

The this compound-derived oxazolidinone auxiliary is highly effective in directing stereoselective alkylation and aldol reactions. The outcomes of these reactions are summarized below.

Asymmetric Alkylation

The N-acyl oxazolidinone derived from this compound can be deprotonated to form a rigid Z-enolate, which then undergoes highly diastereoselective alkylation. The bulky isopropyl group on the auxiliary directs the incoming electrophile to the opposite face of the enolate.

| Entry | Electrophile (R-X) | Product (R') | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Allyl iodide | Allyl | 98:2 | 61-77 |

| 2 | Benzyl bromide | Benzyl | >99:1 | ~90 |

| 3 | Methyl iodide | Methyl | >99:1 | ~95 |

| 4 | Ethyl iodide | Ethyl | >99:1 | ~93 |

Data compiled from representative literature procedures.

Asymmetric Aldol Reaction

The boron enolate of the N-acyl oxazolidinone undergoes a highly diastereoselective aldol reaction with various aldehydes. This reaction is particularly powerful as it constructs a new carbon-carbon bond and two contiguous stereocenters simultaneously with high control. The reaction typically proceeds through a Zimmerman-Traxler transition state to yield the syn-aldol adduct.

| Entry | Aldehyde (R-CHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | β-hydroxy-α-methyl-β-phenyl propionate derivative | >500:1 | 88 |

| 2 | Isobutyraldehyde | β-hydroxy-α,β-dimethyl butyrate derivative | >100:1 | 85 |

| 3 | Propionaldehyde | β-hydroxy-α-methyl-β-ethyl pentanoate derivative | >100:1 | 80 |

Data compiled from representative literature procedures.

Experimental Protocols

Synthesis of (R)-4-isopropyl-2-oxazolidinone from this compound

This protocol details the preparation of the chiral auxiliary from this compound.

Reaction Scheme:

This compound + Diethyl Carbonate --(K₂CO₃, heat)--> (R)-4-isopropyl-2-oxazolidinone

Materials:

-

This compound

-

Diethyl carbonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol (for distillation)

-

Round-bottom flask

-

Vigreux column

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 100-mL flask equipped with a 10-cm Vigreux column and a magnetic stir bar, add this compound (e.g., 28.5 g, 276 mmol), diethyl carbonate (e.g., 36.8 mL, 304 mmol), and anhydrous potassium carbonate (e.g., 3.87 g, 28 mmol).

-

Heat the mixture to 135 °C using an oil bath.

-

Continue heating and distill off the ethanol as it is formed. The reaction is complete when ethanol distillation ceases (approximately 5 hours).

-

Cool the reaction mixture to room temperature. The product can be purified by recrystallization or column chromatography.

N-Acylation of (R)-4-isopropyl-2-oxazolidinone

This protocol describes the attachment of an acyl group to the chiral auxiliary.

Reaction Scheme:

(R)-4-isopropyl-2-oxazolidinone + Propionyl chloride --(n-BuLi, THF)--> (R)-4-isopropyl-3-propionyl-2-oxazolidinone

Materials:

-

(R)-4-isopropyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Dry ice/acetone bath

-

Syringes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve (R)-4-isopropyl-2-oxazolidinone (e.g., 50.0 mmol) in anhydrous THF (e.g., 50 mL) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (e.g., 1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (e.g., 1.1 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Diastereoselective Alkylation

This protocol outlines the alkylation of the N-acyl oxazolidinone.

Mechanism of Asymmetric Alkylation

Caption: Mechanism of diastereoselective alkylation.

Materials:

-

N-Acyl (R)-4-isopropyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., allyl iodide)

-

Dry ice/acetone bath

-

Syringes

Procedure:

-

Dissolve the N-acyl oxazolidinone (e.g., 1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA or NaHMDS (e.g., 1.05 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (e.g., 1.1 equivalents) dropwise.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

-